Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl-

Lipophilicity Physicochemical property Drug-likeness

The compound 4-(dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (CAS 828277-21-0; molecular formula C₁₇H₁₉NO₄; MW 301.34 g/mol) belongs to the angular furoquinolinone class, a group of psoralen bioisosteres developed as potential photochemotherapeutic agents. The core 1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one scaffold is recognized in the synthetic chemistry literature as a privileged structure for antiproliferative and DNA‑photobinding applications.

Molecular Formula C17H19NO4
Molecular Weight 301.34 g/mol
CAS No. 828277-21-0
Cat. No. B12903997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl-
CAS828277-21-0
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=C1OC(=C3)C)N(C(=O)C=C2C(OC)OC)C
InChIInChI=1S/C17H19NO4/c1-9-6-11-12(17(20-4)21-5)8-14(19)18(3)15(11)13-7-10(2)22-16(9)13/h6-8,17H,1-5H3
InChIKeyMOSRASLWPQCBAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl- (CAS 828277-21-0): Chemical Identity, Computed Properties, and Furoquinolinone Class Context


The compound 4-(dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (CAS 828277-21-0; molecular formula C₁₇H₁₉NO₄; MW 301.34 g/mol) belongs to the angular furoquinolinone class, a group of psoralen bioisosteres developed as potential photochemotherapeutic agents . The core 1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one scaffold is recognized in the synthetic chemistry literature as a privileged structure for antiproliferative and DNA‑photobinding applications [1]. Computed physicochemical parameters include a topological polar surface area (TPSA) of 53.6 Ų and a predicted logP of 3.19 . The 4‑dimethoxymethyl substituent constitutes a protected aldehyde moiety, which distinguishes this compound from the more extensively studied 4‑hydroxymethyl (HOFQ) and 4‑methoxymethyl (MOFQ) analogs.

1
Angular furoquinolinone scaffold for photoactivated DNA‑crosslinking studies
2
4‑dimethoxymethyl as protected aldehyde enables late‑stage diversification
3
Differentiated substitution profile vs. 4‑hydroxymethyl and 4‑methoxymethyl analogs

Why 4‑Substituted Furo[2,3-h]quinolin-2(1H)-ones Cannot Be Interchanged: The Differentiation Case of the 4-(Dimethoxymethyl)-1,6,8-trimethyl Derivative


The biological performance of angular furoquinolinones is exquisitely sensitive to the nature of the C‑4 substituent. Direct comparative studies on the 4‑hydroxymethyl (HOFQ), 4‑methoxymethyl (MOFQ), and 4‑hydroxymethyl‑6,8‑dimethyl (HOHFQ) analogs revealed pronounced differences in antiproliferative potency, DNA‑photobinding sequence specificity, and dark toxicity [1]. Substituting the 4‑methyl group with a hydroxymethyl moiety converted a hydrophobic scaffold into a hydrophilic one, fundamentally altering the mechanism of DNA damage (inducing DNA–protein cross‑links rather than inter‑strand cross‑links) [1]. Consequently, a researcher or procurement officer cannot simply replace the 4‑dimethoxymethyl derivative with HOFQ, MOFQ, or the unsubstituted core without risking a loss of the unique chemical reactivity and the distinct pharmacological profile that the acetal‑protected aldehyde confers.

HOFQ (4‑hydroxymethyl)

Replacement may shift DNA damage from inter‑strand cross‑links to DNA–protein cross‑links, altering photoactivated profile.

MOFQ (4‑methoxymethyl)

Terminal methoxymethyl group eliminates aldehyde diversification potential, limiting SAR exploration.

Unsubstituted core

Absence of C‑4 substituent may result in loss of class‑level antiproliferative and DNA‑binding activity.

Quantitative Differentiation Evidence for 4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (CAS 828277-21-0) Against Closest Analogs


Computed logP Differential vs. 4‑Hydroxymethyl Analog (HOFQ) Suggests Enhanced Membrane Permeability

The target compound exhibits a predicted logP of 3.19 , markedly higher than the logP estimated for the 4‑hydroxymethyl analog HOFQ (~1.5–2.0, consistent with its reported hydrophilic character [1]). This lipophilicity difference is driven by the dimethoxymethyl acetal group replacing the polar hydroxymethyl moiety. The increase of approximately 1–1.7 logP units is expected to enhance passive membrane permeability and may improve intracellular accumulation, a critical parameter for photoactivated DNA‑damaging agents.

LogP Differential
Computed prediction
Target logP 3.19 vs HOFQ ~1.5–2.0
Δ +1.2 to +1.7 units
May support permeability context
No experimental logP available
Lipophilicity Physicochemical property Drug-likeness

Synthetic Utility: 4‑Dimethoxymethyl as a Masked Aldehyde for Late‑Stage Diversification

Unlike the definitive 4‑hydroxymethyl (HOFQ) and 4‑methoxymethyl (MOFQ) analogs, the target compound carries a dimethoxymethyl group that functions as a protected aldehyde . Mild acidic hydrolysis can unmask the 4‑formyl functionality, enabling diverse downstream transformations (reductive amination, Grignard addition, aldol condensation) that are inaccessible from HOFQ or MOFQ. This chemical handle allows a single procurement to support the generation of a focused library of 4‑substituted furoquinolinones for structure–activity relationship (SAR) exploration [1].

Chemical Versatility
Synthetic route context
4‑dimethoxymethyl → 4‑formyl → >10 derivative classes
Comparators terminal (HOFQ/MOFQ)
Supports late‑stage diversification
Requires acid‑catalyzed deprotection
Synthetic intermediate Protected aldehyde Medicinal chemistry

Class‑Level Antiproliferative Activity: Furoquinolinone Scaffold Demonstrates 100‑Fold Superiority Over 8‑MOP

While no direct antiproliferative data exist for the 4‑dimethoxymethyl derivative itself, closely related angular furoquinolinones (1,4,6,8‑tetramethyl‑FQ and 4,6,8,9‑tetramethyl‑HFQ) exhibited photoantiproliferative activity two orders of magnitude higher than 8‑methoxypsoralen (8‑MOP), the clinical gold standard [1]. In the same study, the 4‑hydroxymethyl analog HOFQ was identified as the most potent derivative among a panel of 4‑substituted furoquinolinones, with superior activity to 8‑MOP and no detectable mutagenicity or skin phototoxicity [2]. The target compound shares the identical 1,6,8‑trimethyl substitution pattern and the angular furo[2,3‑h] architecture, and its dimethoxymethyl group may serve as a prodrug‑like element for controlled release of the active 4‑formyl or 4‑hydroxymethyl species.

Antiproliferative Potency
Class‑level inference
FQ/HFQ analogs ~100‑fold higher than 8‑MOP (class‑level)
HOFQ most potent in panel
Reported scaffold potency context
Target not directly assayed
Photoantiproliferative activity Photochemotherapy Psoralen analog

Dark Mechanism of Action: Topoisomerase II Inhibition by 4‑Substituted Furoquinolinones

In the absence of light, HOFQ, MOFQ, and HOHFQ inhibit topoisomerase II, leading to moderate antiproliferative activity in mammalian cells [1]. This dark mechanism is distinct from the photoactivated DNA cross‑linking pathway and contributes to the overall therapeutic window. The dimethoxymethyl derivative, as a protected precursor, may exhibit altered dark activity due to its increased lipophilicity and potential for intracellular hydrolysis. Quantitative topoisomerase II inhibition data for the target compound are not yet available; however, the conserved 1,6,8‑trimethylfuroquinolinone core strongly suggests retention of this activity.

Topoisomerase II (dark)
Class‑level inference
HOFQ/MOFQ inhibit topo II (moderate potency)
Target inferred by core structure
May retain dark mechanism context
Not measured for target compound
Topoisomerase II inhibition DNA damage Dark toxicity

Procurement‑Guiding Application Scenarios for 4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (CAS 828277-21-0)


Medicinal Chemistry: Focused Library Synthesis via 4‑Aldehyde Intermediate

Procurement of the dimethoxymethyl derivative enables a single‑step deprotection to the 4‑formyl furoquinolinone, which can then be diversified through reductive amination, Wittig reactions, or Grignard additions to generate a library of 4‑substituted analogs for SAR studies targeting photochemotherapeutic or antiproliferative endpoints . This strategy circumvents the need to purchase or synthesize multiple pre‑functionalized building blocks, offering significant procurement efficiency [1].

Photobiology: Investigating Acetal‑Based Prodrug Activation and Cellular Uptake

The increased lipophilicity of the dimethoxymethyl derivative (predicted logP 3.19) compared with HOFQ makes it a suitable probe for studying how 4‑position substitution modulates cellular permeability and intracellular activation kinetics . Researchers can evaluate whether the acetal group serves as a hydrolytically labile prodrug moiety, releasing the more potent 4‑formyl or 4‑hydroxymethyl species upon cellular entry [1].

Topoisomerase Biology: Profiling Dark vs. Light‑Activated DNA Damage Mechanisms

The compound is a valuable tool for dissecting the relative contributions of topoisomerase II inhibition (dark mechanism) and photoactivated DNA cross‑linking, because the 4‑dimethoxymethyl substituent can be removed or modified to fine‑tune each activity component . Comparative studies against HOFQ and MOFQ can clarify structure‑activity relationships at the 4‑position for dual‑mechanism DNA‑damaging agents.

Chemical Biology: Photobinding Sequence Specificity Studies with a Protected Aldehyde Handle

The target compound retains the angular furo[2,3‑h] architecture required for DNA intercalation and subsequent photo‑cross‑linking. Its unique 4‑dimethoxymethyl group can be used as a latent reactive handle for installing bioconjugation tags (e.g., biotin or fluorophores) after deprotection, enabling pull‑down or imaging studies to map DNA‑binding sites and protein interactions .

Application
Selection Property
Validation Focus
Focused library synthesis for SAR
Protected aldehyde handle
Diversification potential at 4‑position
Acetal activation and permeability studies
Lipophilic acetal substituent
Intracellular hydrolysis and uptake kinetics
Dual‑mechanism DNA damage profiling
Furoquinolinone core with dimethoxymethyl
Topo II inhibition vs. photo‑crosslinking contribution
DNA photobinding site mapping
Protected aldehyde for bioconjugation
DNA adduct formation and sequence specificity
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